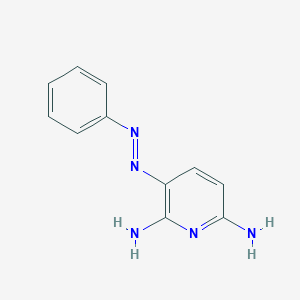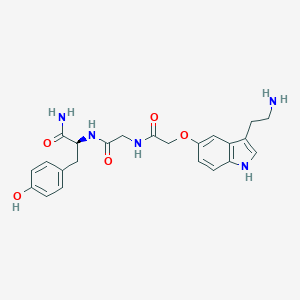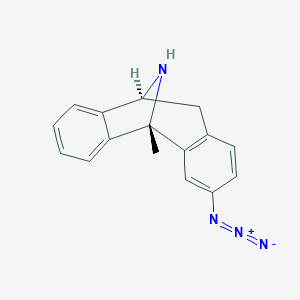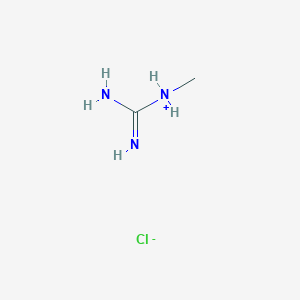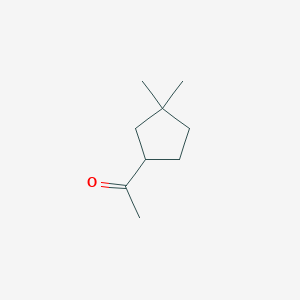
1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone
Vue d'ensemble
Description
1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone, also known as ketone 1, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a ketone derivative that has a cyclopentyl ring and two methyl groups attached to it.
Applications De Recherche Scientifique
1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone has several potential applications in scientific research. One of the most significant applications is its use as a building block in the synthesis of various pharmaceuticals and agrochemicals. This compound can be used as a precursor for the synthesis of drugs that have antifungal, antibacterial, and antiviral properties. Additionally, it can be used as a starting material for the synthesis of insecticides, herbicides, and fungicides.
Mécanisme D'action
The mechanism of action of 1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone is not well understood. However, some studies have suggested that this compound may act as an inhibitor of certain enzymes that are involved in the biosynthesis of essential cellular components. This inhibition may lead to the disruption of cellular processes and ultimately result in the death of the target organism.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone has several biochemical and physiological effects. This compound has been shown to have antifungal and antibacterial properties, which make it a potential candidate for the development of new drugs. Additionally, it has been shown to have insecticidal properties, which make it a potential candidate for the development of new insecticides.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone in lab experiments is its high purity. This compound can be synthesized with a high degree of purity, which makes it suitable for use in various experiments. Additionally, it has a relatively low toxicity, which makes it safe to handle in the lab.
One of the limitations of using 1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone in lab experiments is its high cost. The synthesis of this compound is a complex process that requires expensive reagents and equipment. Additionally, the yield of the reaction is relatively low, which further increases the cost of the compound.
Orientations Futures
There are several future directions for research on 1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone. One of the most significant areas of research is the development of new pharmaceuticals and agrochemicals using this compound as a building block. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields. Finally, research is needed to develop new synthesis methods that are more efficient and cost-effective.
Propriétés
Numéro CAS |
142674-98-4 |
|---|---|
Nom du produit |
1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone |
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
1-(3,3-dimethylcyclopentyl)ethanone |
InChI |
InChI=1S/C9H16O/c1-7(10)8-4-5-9(2,3)6-8/h8H,4-6H2,1-3H3 |
Clé InChI |
IXWLGKFYZCHJRC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC(C1)(C)C |
SMILES canonique |
CC(=O)C1CCC(C1)(C)C |
Synonymes |
Ethanone, 1-(3,3-dimethylcyclopentyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

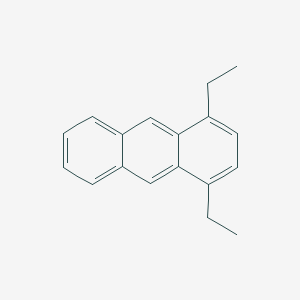
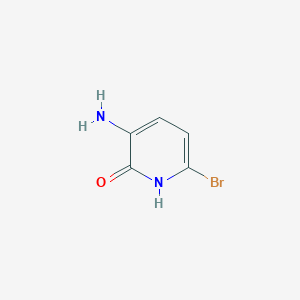
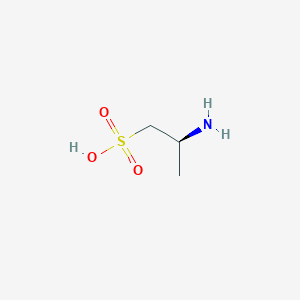
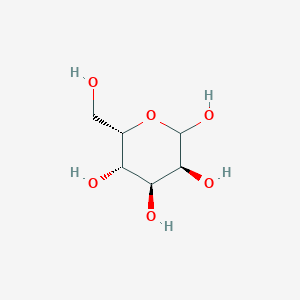
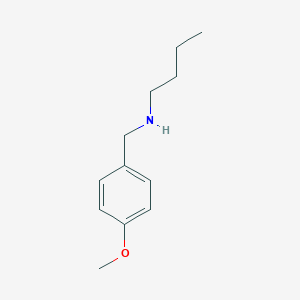
![2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B135355.png)
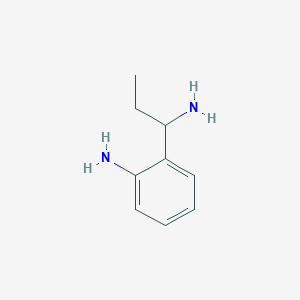
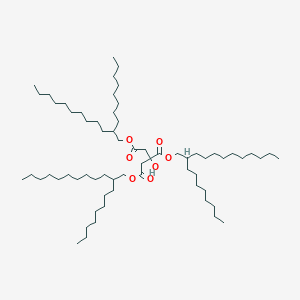
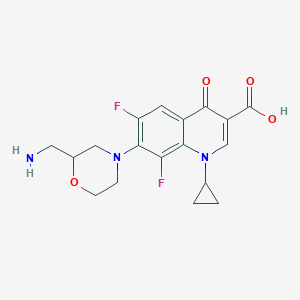
![6-(Benzenesulfinyl)tetrazolo[1,5-b]pyridazine](/img/structure/B135369.png)
